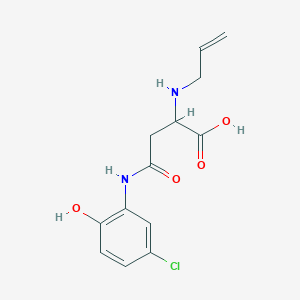
2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H15ClN2O4 and its molecular weight is 298.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
Research in the field of organic synthesis has explored the development of efficient methodologies for constructing complex molecules. A relevant study by Kiyani and Ghorbani (2015) demonstrates a boric acid-catalyzed multi-component reaction that highlights the synthesis of 4H-isoxazol-5(4H)-ones, leveraging components like ethyl 3-oxobutanoate. This method is praised for its efficiency, simplicity, and green chemistry approach, which could potentially be adapted for synthesizing compounds with structural similarities to 2-(allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid, emphasizing its importance in synthetic organic chemistry (Kiyani & Ghorbani, 2015).
Spectroscopic and Structural Analysis
Fernandes et al. (2017) conducted a comprehensive study on a chloramphenicol derivative, which shares a similar core structure to the compound , utilizing vibrational spectroscopy and single-crystal X-ray diffraction. Their research underscores the value of these analytical techniques in understanding the structural and electronic properties of complex organic molecules. The detailed analysis of homomeric synthons and non-conventional hydrogen bonds in their study could provide a foundational approach for investigating the physical and chemical properties of this compound (Fernandes et al., 2017).
Potential Biomedical Applications
The synthesis and study of organic compounds often aim at discovering their potential biomedical applications. For example, Fa et al. (2015) developed a novel fluorescent probe for β-amyloids, utilizing a compound structurally related to this compound. Their work demonstrates the relevance of such compounds in developing diagnostic tools for neurodegenerative diseases like Alzheimer's, highlighting the possible biomedical significance of researching this compound (Fa et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(5-chloro-2-hydroxyanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-2-5-15-10(13(19)20)7-12(18)16-9-6-8(14)3-4-11(9)17/h2-4,6,10,15,17H,1,5,7H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAJECKMWRJSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
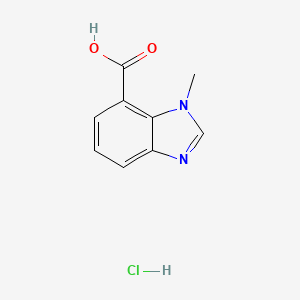

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)
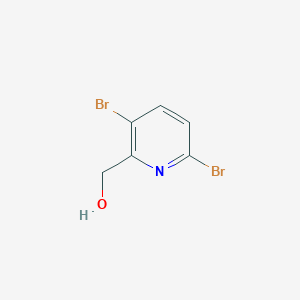

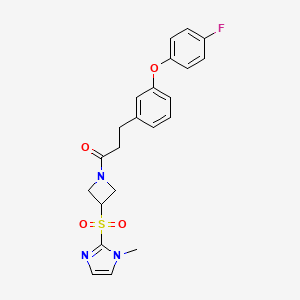

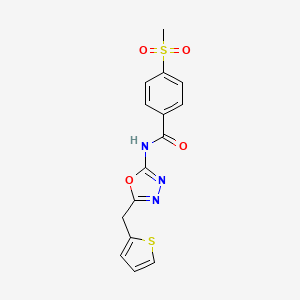
![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)


![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)


